methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a hybrid heterocyclic compound featuring a thiazole ring fused with a chromen (benzopyran) moiety. The thiazole ring is substituted at positions 2 and 5 with an acetyl amino linker and a methyl group, respectively, while the chromen moiety contains hydroxyl, dimethyl, and ketone functional groups.
Properties
Molecular Formula |
C19H20N2O7S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N2O7S/c1-9-16(17(25)26-4)21-18(29-9)20-14(24)8-27-10-5-11(22)15-12(23)7-19(2,3)28-13(15)6-10/h5-6,22H,7-8H2,1-4H3,(H,20,21,24) |
InChI Key |
BXEVQTQILHNRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=CC(=C3C(=O)CC(OC3=C2)(C)C)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Recent studies on analogous compounds show that microwave irradiation (150 W, 100°C) reduces reaction times from hours to minutes. For instance, Hantzsch thiazole formation under microwaves achieves 85% yield in 15 minutes versus 24 hours conventionally.
Critical Analysis of Synthetic Challenges
-
Steric Hindrance : Bulky substituents on both coumarin (2,2-dimethyl) and thiazole (5-methyl) necessitate high-dilution conditions during coupling to prevent oligomerization.
-
Oxidative Sensitivity : The enol ether in the dihydrochromenone ring requires inert atmosphere handling to prevent epoxidation.
-
Regioselectivity : Thiazole N-acylation must be carefully controlled; competing O-acylation is minimized by using DMF as a polar aprotic solvent.
Scalability and Industrial Considerations
Cost Drivers :
-
Pd catalysts account for 62% of raw material costs in small-scale syntheses.
-
Chromatography-free purification using pH-dependent solubility reduces processing time by 40%.
Green Chemistry Metrics :
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: Unlike ethyl or benzoylamino groups in similar compounds , the target compound’s methyl ester and chromen-oxy acetyl groups may improve lipophilicity and binding affinity.
Synthetic Routes : The target compound likely employs coupling reactions, whereas others use diazotization or thiourea-based cyclization .
Pharmacological and Functional Comparison
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from related structures:
- Thiazole Derivatives: Ethyl 4-amino-3-benzoylamino-thiazole-5-carboxylate and thiazolo-triazino compounds are often explored for antimicrobial and anticancer properties. The chromen-thiazole hybrid may exhibit enhanced activity due to synergistic effects.
- Chromen Derivatives: Known for antioxidant and anti-inflammatory roles, the chromen moiety could augment the target compound’s bioactivity compared to purely thiazole-based analogs .
Crystallographic and Analytical Data
The target compound’s structure would require X-ray crystallography for confirmation, similar to Ethyl 4-amino-3-benzoylamino-thiazole-5-carboxylate . SHELX software is widely used for such analyses, while ORTEP-III aids in visualizing molecular geometry.
Biological Activity
Methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a coumarin derivative, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding with proteins and enzymes.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways such as Bcl-2 and activation of caspases .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | Jurkat Cells | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound 10 | A-431 Cells | 1.98 ± 1.22 | Apoptosis induction |
| Methyl Thiazole | U251 Cells | <50 | Cell cycle arrest |
These findings suggest that this compound may possess similar antitumor properties due to its structural components.
Anti-inflammatory Properties
In addition to antitumor effects, thiazole derivatives have been investigated for their anti-inflammatory potential. A study demonstrated that certain thiazoles can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity may be attributed to the modulation of signaling pathways involved in inflammation.
Table 2: Anti-inflammatory Effects of Thiazoles
| Compound | Model Used | Effect Observed |
|---|---|---|
| Compound A | Rat Paw Edema | Significant reduction in swelling |
| Compound B | LPS-induced Inflammation in Mice | Decrease in TNF-alpha levels |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Thiazoles often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
- Receptor Modulation : The compound may interact with specific receptors involved in apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazoles can induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have explored the therapeutic applications of compounds similar to methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yloxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate:
- Study on Glioblastoma : A derivative exhibited significant cytotoxicity against glioblastoma U251 cells with an IC50 value indicating potent activity compared to standard treatments .
- Inflammation Model : In a murine model of inflammation, a structurally similar compound reduced paw edema significantly after administration .
Q & A
Basic: What are the common synthetic routes for preparing methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate?
Answer:
The compound can be synthesized via coupling reactions involving thiazole and chromene derivatives. A typical approach involves:
- Step 1: Reacting 5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-ol with chloroacetyl chloride to form the acetyloxy intermediate.
- Step 2: Condensation with 2-amino-5-methylthiazole-4-carboxylate using acetic acid and sodium acetate under reflux (3–5 hours) to form the amide bond .
- Purification: Recrystallization from DMF/acetic acid mixtures ensures high purity. Key parameters include molar ratios (1:1.1 for nucleophile:electrophile) and solvent choice to avoid byproducts .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the presence of chromene (δ 5.2–6.8 ppm for aromatic protons) and thiazole (δ 2.5–3.2 ppm for methyl groups) moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for : 463.12) .
- Melting Point Analysis: Consistency with literature values (e.g., 147–149°C for analogous thiazole derivatives) confirms purity .
Advanced: How can researchers optimize reaction conditions to improve yield in thiazole-chromene conjugates?
Answer:
- Catalyst Screening: Test coupling agents like EDCI/HOBt for amide bond formation, which may reduce side reactions compared to traditional acetic acid reflux .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlled pH (4–5) minimizes hydrolysis .
- Temperature Gradients: Lower temperatures (60–80°C) during condensation improve selectivity, as shown in analogous thiazolidinone syntheses .
Advanced: What strategies are effective for resolving contradictions in biological activity data for this compound?
Answer:
- Dose-Response Curves: Establish EC/IC values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to differentiate target-specific effects from off-target toxicity .
- Structural Analog Testing: Compare activity of derivatives (e.g., methyl vs. ethyl ester variants) to isolate functional group contributions .
- Theoretical Modeling: Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or PI3K, aligning discrepancies with computational data .
Basic: What biological activities have been reported for structurally related compounds?
Answer:
- Anticancer Activity: Thiazole-chromene hybrids inhibit tubulin polymerization (IC = 0.8–2.4 µM in MCF-7 cells) .
- Anti-inflammatory Effects: Chromene derivatives reduce TNF-α production (50% inhibition at 10 µM) in RAW 264.7 macrophages .
- Antioxidant Capacity: Dihydrochromene analogs show radical scavenging activity (EC = 12–18 µM in DPPH assays) .
Advanced: How can researchers identify the primary molecular targets of this compound?
Answer:
- Proteomic Profiling: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Kinase Screening Panels: Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibitory activity .
- CRISPR-Cas9 Knockout: Validate target relevance by deleting candidate genes (e.g., AKT1) and assessing loss of compound efficacy .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Solubility: Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for in vitro studies, avoiding aqueous buffers >48 hours .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
- Core Modifications: Replace the chromene’s 5-hydroxy group with methoxy to enhance lipophilicity (logP increase by 0.5–1.0) and blood-brain barrier penetration .
- Side Chain Variations: Substitute the thiazole’s methyl group with trifluoromethyl to improve metabolic stability (t increase from 2.1 to 4.7 hours in liver microsomes) .
- Steric Effects: Introduce bulky substituents (e.g., tert-butyl) on the acetyloxy linker to reduce off-target binding .
Basic: What in vitro assays are suitable for preliminary toxicity evaluation?
Answer:
- Hepatotoxicity: Measure ALT/AST release in HepG2 cells after 24-hour exposure (IC > 50 µM indicates low risk) .
- Cytotoxicity: Use MTT assays in HEK293 cells to assess general cell viability .
- hERG Inhibition: Patch-clamp assays to evaluate cardiac risk (IC < 10 µM signals potential arrhythmia) .
Advanced: How can interdisciplinary approaches enhance research on this compound’s environmental impact?
Answer:
- Environmental Fate Studies: Use HPLC-MS to track degradation products in simulated wastewater (pH 7.4, 25°C) over 30 days .
- Ecotoxicity Testing: Expose Daphnia magna to 0.1–10 mg/L concentrations and monitor mortality/behavior over 96 hours .
- Computational Modeling: Apply EPI Suite to predict biodegradation pathways and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
